molecular formula C24H24BrN3O3 B243856 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B243856
M. Wt: 482.4 g/mol
InChI Key: QDYRYAQEEHCRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been developed through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as phosphodiesterase (PDE) and protein kinase C (PKC), which are involved in various biological processes. Additionally, it has been shown to modulate the activity of certain receptors such as dopamine receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide are diverse and depend on the specific biological process being studied. It has been shown to have potential anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have potential anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been shown to modulate the activity of neurotransmitters such as dopamine, which makes it a potential treatment for certain neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its specificity and potency. It has been shown to have a high affinity for certain enzymes and receptors, which makes it a valuable tool for studying these molecules. Additionally, it has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments.
The limitations of using 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its solubility and stability. It is a relatively insoluble compound, which makes it difficult to work with in certain experimental conditions. Additionally, it is prone to degradation over time, which can affect its potency and specificity.

Future Directions

There are several potential future directions for research on 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide. One direction is to further investigate its anti-cancer activity and potential use as a cancer treatment. Another direction is to explore its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further research could be done to optimize the synthesis method and improve the solubility and stability of the compound for use in lab experiments.

Synthesis Methods

The synthesis of 5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide involves the reaction of 4-(4-ethylbenzoyl)-1-piperazine with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification through column chromatography.

Scientific Research Applications

5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide has potential applications in scientific research as a tool for studying various biological processes. It has been studied for its ability to modulate the activity of certain enzymes and receptors, which makes it a valuable compound for investigating the mechanisms of action of these molecules. Additionally, it has been shown to have potential anti-cancer activity, which makes it a promising candidate for further research in this area.

properties

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.4 g/mol

IUPAC Name

5-bromo-N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24BrN3O3/c1-2-17-3-5-18(6-4-17)24(30)28-15-13-27(14-16-28)20-9-7-19(8-10-20)26-23(29)21-11-12-22(25)31-21/h3-12H,2,13-16H2,1H3,(H,26,29)

InChI Key

QDYRYAQEEHCRMI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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